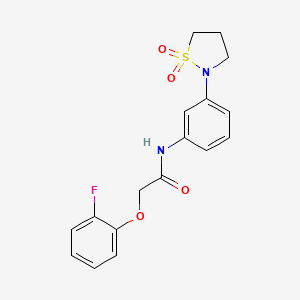

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O4S/c18-15-7-1-2-8-16(15)24-12-17(21)19-13-5-3-6-14(11-13)20-9-4-10-25(20,22)23/h1-3,5-8,11H,4,9-10,12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCGFEZQBNUQJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a dioxidoisothiazolidine moiety, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Antiviral Properties : Similar compounds have shown effectiveness against viruses, particularly influenza. The mechanism often involves the inhibition of viral replication pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, including α-glucosidase, which is relevant for managing diabetes.

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes critical for pathogen survival and replication. For example, it may inhibit α-glucosidase with an IC50 value indicating potent activity compared to standard inhibitors like Acarbose.

- Cellular Interaction : Molecular docking studies reveal that this compound can bind effectively to target proteins, disrupting their normal functions and leading to cellular apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antiviral | Suppression of viral replication | |

| Enzyme Inhibition | α-Glucosidase inhibition (IC50 = 2.11 μM) |

Case Studies

- Antimicrobial Efficacy : A study examined the antimicrobial effects of various derivatives related to this compound. Results indicated that certain analogs had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

- Diabetes Management : A recent investigation into α-glucosidase inhibitors highlighted that compounds similar to this compound showed promising results in lowering postprandial blood glucose levels in diabetic models.

- Cancer Research : In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines by disrupting key signaling pathways associated with cell survival.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide. It exhibits significant growth inhibition against various cancer cell lines. For example:

- SNB-19 (Glioblastoma) : Percent growth inhibition (PGI) of 86.61%

- OVCAR-8 (Ovarian Cancer) : PGI of 85.26%

- NCI-H40 (Lung Cancer) : PGI of 75.99%

These results suggest that the compound may act as a potent inhibitor of tumor growth, possibly through mechanisms involving apoptosis and cell cycle arrest .

Pharmacokinetics and ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the therapeutic potential of any compound. Preliminary studies indicate favorable ADME profiles for this compound, suggesting it may have good bioavailability and metabolic stability .

Antiviral Activity

Emerging evidence suggests that compounds similar to this compound may possess antiviral properties. Research into related piperazine analogs indicates potential efficacy against influenza viruses . This opens avenues for further investigation into its use as a broad-spectrum antiviral agent.

Antimicrobial Effects

The compound's structure suggests potential antimicrobial activity. Preliminary studies indicate that derivatives with similar structural motifs exhibit significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus . This aspect could be explored further for developing new antimicrobial therapies.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Sulfone-Containing Analogs

(a) N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide ()

- Structural Differences : Replaces the isothiazolidine dioxide with a tetrahydrothiophene dioxide ring, altering ring size (5-membered vs. 6-membered) and substituent positions. The 2-fluorobenzyl group introduces a benzylic nitrogen, differing from the phenyl-linked acetamide in the target compound.

(b) 2-([1,1'-Biphenyl]-4-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)acetamide ()

- Structural Differences : Shares the 1,1-dioxidoisothiazolidin-2-yl group but links it to an indazole core instead of a phenyl ring. The biphenyl-acetamide moiety increases aromatic surface area.

- Functional Implications : Demonstrated antiproliferative activity against uterine myoma cells via PARP fragmentation, suggesting the dioxidoisothiazolidine group may play a role in DNA damage response pathways. However, the indazole scaffold likely confers distinct target specificity compared to the phenyl-based target compound .

Fluorinated Acetamide Derivatives

(a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide ()

- Structural Differences : Substitutes the isothiazolidine dioxide with a trifluoromethylbenzothiazole group. The trimethoxyphenyl substituent provides electron-rich aromaticity, contrasting with the electron-withdrawing fluorine in the target compound.

- Functional Implications: Benzothiazole derivatives are known for kinase inhibition; the trifluoromethyl group enhances metabolic stability but may reduce solubility compared to the sulfone-containing target compound .

(b) Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) ()

- Structural Differences : Lacks the sulfone group but shares the acetamide backbone. The chloro and methoxymethyl groups are typical in herbicides.

- Functional Implications : Highlights the importance of the sulfone moiety in differentiating pharmacological activity from pesticidal effects. The fluorine and sulfone groups in the target compound likely reduce off-target toxicity observed in chloroacetamides .

Key Data Table: Structural and Functional Comparison

Research Findings and Implications

- Pharmacological Potential: The target compound’s sulfone and fluorine groups may enhance selectivity for enzymes like PARP or kinases, as seen in related analogs .

- Synthetic Challenges : The isothiazolidine dioxide synthesis requires high-purity intermediates, analogous to methods for 3-chloro-N-phenyl-phthalimide ().

- Safety Profile : Fluorinated acetamides (e.g., ) show reduced cardiovascular toxicity compared to chloroacetamides (), suggesting a safer therapeutic window .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide in laboratory settings?

- Methodological Answer : The synthesis typically involves multi-step reactions. A plausible approach includes:

- Step 1 : Preparation of the substituted phenyl intermediate. For example, coupling 2-fluorophenol with chloroacetamide to form the phenoxyacetamide core via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Step 2 : Functionalization of the phenyl ring. Introduce the 1,1-dioxidoisothiazolidin-2-yl group via Ullmann coupling or Pd-catalyzed cross-coupling using a pre-synthesized isothiazolidinone sulfone derivative .

- Step 3 : Purification via column chromatography or recrystallization. Validate purity using HPLC (>95%) and characterize via NMR (¹H/¹³C) and high-resolution mass spectrometry .

Q. How can researchers confirm the molecular structure and stereochemistry of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structure to determine bond angles, dihedral angles (e.g., fluorophenyl vs. isothiazolidinone planes), and hydrogen-bonding networks (N–H···O interactions) .

- Spectroscopy : Use ¹⁹F NMR to confirm fluorophenoxy group integrity. FTIR can validate sulfone (S=O stretching at ~1300 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functionalities .

- Computational modeling : Compare DFT-optimized geometries with experimental data (e.g., RMSD < 0.1 Å) to resolve ambiguities in substituent orientation .

Q. What are the preliminary biological screening protocols for this compound?

- Methodological Answer :

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against Gram+/Gram− bacteria, fungi). Assess cytotoxicity using MTT assays on cancer cell lines (e.g., IC₅₀ values) .

- Enzyme inhibition : Evaluate binding to target enzymes (e.g., kinases, proteases) via fluorescence polarization or SPR. Include positive controls (e.g., staurosporine for kinases) .

- ADME profiling : Use Caco-2 monolayers for permeability studies and liver microsomes for metabolic stability (e.g., t₁/₂ > 60 min suggests favorable pharmacokinetics) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability of the synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to optimize parameters (temperature, catalyst loading, solvent ratio). For example, a 3² factorial design may reveal that 80°C and 5 mol% Pd(OAc)₂ maximize coupling efficiency .

- Flow chemistry : Use continuous-flow reactors to enhance heat/mass transfer, reduce side reactions (e.g., epimerization), and achieve >90% conversion in reduced time .

- In-line analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .

Q. How should researchers address contradictions in biological activity data across different studies?

- Methodological Answer :

- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed cell lines, serum-free media) to eliminate variability. Compare IC₅₀ values across independent labs .

- Off-target profiling : Use proteome-wide affinity pulldown assays or thermal shift assays to identify unintended targets contributing to discrepancies .

- Structural-activity reanalysis : Perform CoMFA or QSAR modeling to correlate substituent effects (e.g., electron-withdrawing groups on fluorophenyl) with activity trends .

Q. What advanced techniques are recommended for studying the compound’s interaction with biological targets?

- Methodological Answer :

- Cryo-EM/X-ray co-crystallography : Resolve binding modes at atomic resolution (e.g., hydrogen bonds between acetamide carbonyl and kinase hinge region) .

- NMR-based ligand docking : Use ¹⁵N/¹H HSQC titration to map binding epitopes on proteins (e.g., chemical shift perturbations in ATP-binding pockets) .

- Molecular dynamics simulations : Simulate binding/unbinding pathways (e.g., MM-PBSA calculations to estimate ΔG_binding) over 100 ns trajectories .

Q. How can researchers mitigate challenges in solubility and formulation for in vivo studies?

- Methodological Answer :

- Co-solvent systems : Screen PEG-400/TPGS combinations to enhance aqueous solubility (>1 mg/mL). Use dynamic light scattering to confirm nanoparticle formation .

- Prodrug derivatization : Introduce phosphate esters or glycosides at the acetamide NH to improve bioavailability. Hydrolytic stability can be tested in simulated gastric fluid .

- In silico logP prediction : Tools like ALOGPS 3.0 can guide structural modifications (e.g., adding polar groups on the phenyl ring) to reduce hydrophobicity (clogP < 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.